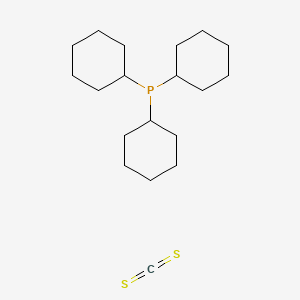
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
描述
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that features a piperidine ring attached to an acenaphthene moiety Piperidine is a six-membered heterocyclic amine, while acenaphthene is a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one typically involves the reaction of acenaphthene with piperidine derivatives. One common method is the Friedel-Crafts acylation of acenaphthene with piperidine-4-one under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Formation of acenaphthene-1,2-dione or acenaphthene-1-carboxylic acid.
Reduction: Formation of 1-(Acenaphthene-1-yl)piperidine-4-ol.
Substitution: Formation of halogenated piperidine derivatives.
科学研究应用
作用机制
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The acenaphthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, thereby influencing its biological effects .
相似化合物的比较
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.
Acenaphthene Derivatives: Compounds like acenaphthoquinone and spiroacenaphthylenes are structurally related and have been studied for their photochemical and pharmacological properties.
Uniqueness: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is unique due to the combination of the piperidine and acenaphthene moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications.
属性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-one |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2 |
InChI 键 |
QBTZALYOZZYCLX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)
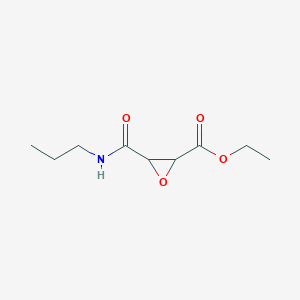

![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)

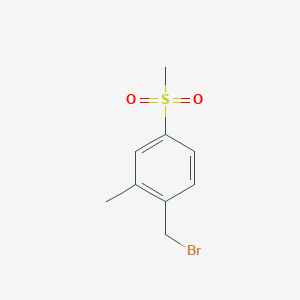



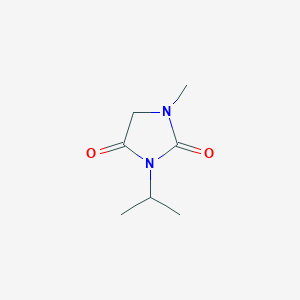
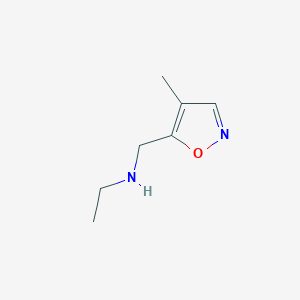
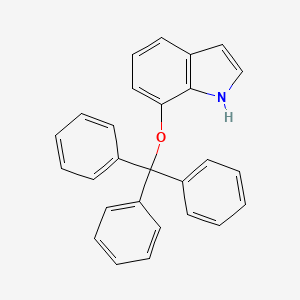
![Carbamic acid,(3-amino-4'-methyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8555409.png)
